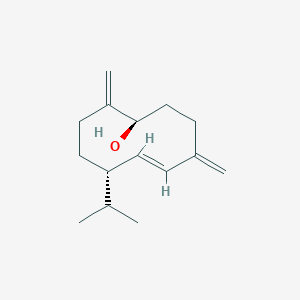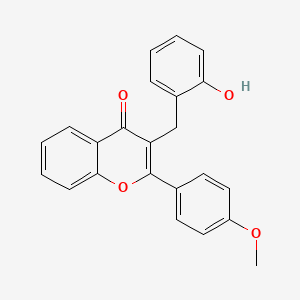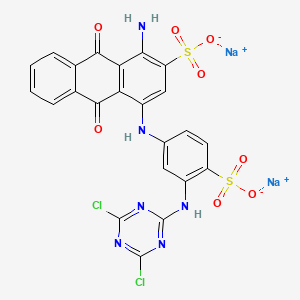
Reactive Blue 4 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Blue 4 (sodium): is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its vibrant blue color and excellent water solubility. The compound is also utilized in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Reactive Blue 4 (sodium) is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone, followed by the introduction of reactive groups such as vinyl sulfone or monochlorotriazine. These reactive groups enable the dye to form covalent bonds with the fibers, ensuring high color fastness.
Industrial Production Methods: In industrial settings, the production of Reactive Blue 4 (sodium) involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Blue 4 (sodium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the anthraquinone structure.
Reduction: Colorless or differently colored reduced forms of the dye.
Substitution: Covalently bonded dye-nucleophile complexes.
Applications De Recherche Scientifique
Reactive Blue 4 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying adsorption and degradation processes. It is also employed in the development of colorimetric sensors for detecting metal ions and other analytes.
Biology: Utilized in staining techniques for visualizing cellular structures and in assays for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Applied in wastewater treatment processes to remove dye contaminants from industrial effluents.
Mécanisme D'action
The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.
Comparaison Avec Des Composés Similaires
Reactive Blue 19: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Black 5: A widely used reactive dye with different chromophore groups but similar reactive groups.
Reactive Red 120: A reactive dye with a different color but similar chemical properties.
Uniqueness of Reactive Blue 4 (sodium): Reactive Blue 4 (sodium) is unique due to its specific combination of reactive groups and chromophore structure, which provides it with distinct optical properties and reactivity. Its high water solubility and ability to form stable covalent bonds with fibers make it particularly valuable in textile dyeing and scientific research applications.
Propriétés
Formule moléculaire |
C23H12Cl2N6Na2O8S2 |
|---|---|
Poids moléculaire |
681.4 g/mol |
Nom IUPAC |
disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
DHHMYWVFMSHEIP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


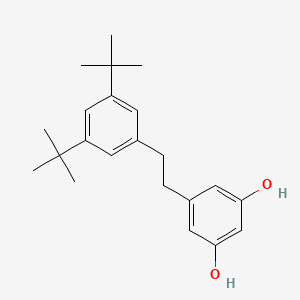



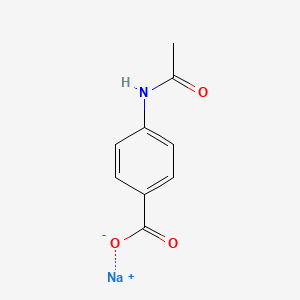
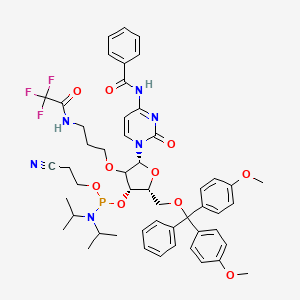
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)





